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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B15605565 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction
Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1)

protease inhibitor amprenavir. Developed to offer an improved pharmacokinetic profile and a

reduced pill burden compared to its parent drug, fosamprenavir plays a crucial role in the

management of HIV-1 infection. This technical guide provides a comprehensive analysis of the

pharmacokinetics and metabolism of fosamprenavir, intended for researchers, scientists, and

professionals in the field of drug development.

Pharmacokinetics
Fosamprenavir is rapidly and extensively converted to its active moiety, amprenavir, following

oral administration. The pharmacokinetic profile of amprenavir is central to the therapeutic

efficacy of fosamprenavir.

Absorption
Following oral administration, fosamprenavir is rapidly hydrolyzed to amprenavir and inorganic

phosphate by cellular phosphatases in the gut epithelium during absorption.[1] This conversion

is nearly complete, with minimal systemic exposure to the prodrug itself. Plasma concentrations

of amprenavir are typically quantifiable within 15 minutes of dosing, reaching peak levels

(Tmax) between 1.5 to 4 hours.[2]
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The administration of fosamprenavir tablets is not significantly affected by food, allowing for

dosing without regard to meals.[3] However, a high-fat meal can decrease the absorption of the

oral suspension formulation.[4]

Distribution
Amprenavir exhibits a large volume of distribution and is highly bound to plasma proteins,

approximately 90%, primarily to alpha-1-acid glycoprotein.[3][5] This high degree of protein

binding is a critical consideration in potential drug-drug interactions.

Metabolism
The metabolism of amprenavir is primarily hepatic, mediated by the cytochrome P450 3A4

(CYP3A4) enzyme system.[3][5] Amprenavir itself is both an inhibitor and a potential inducer of

CYP3A4, which has significant implications for co-administration with other drugs metabolized

by this pathway.[3][5] The two major metabolites of amprenavir result from the oxidation of the

tetrahydrofuran and aniline moieties.[6]

Excretion
The primary route of elimination for amprenavir and its metabolites is through the feces, with

minimal renal excretion of the unchanged drug (less than 1%).[3][5] Consequently, dosage

adjustments for renal impairment are generally not required. The plasma elimination half-life of

amprenavir is approximately 7.7 hours.[1]

Pharmacokinetic Parameters of Amprenavir After
Fosamprenavir Administration
The pharmacokinetic parameters of amprenavir can be significantly influenced by co-

administration with ritonavir, a potent CYP3A4 inhibitor that boosts the plasma concentrations

of other protease inhibitors.
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Dosage
Regime
n

Patient
Populati
on

AUC
(µg·h/m
L)

Cmax
(µg/mL)

Cmin
(µg/mL)

Tmax
(h)

T½ (h)
Referen
ce

Fosampr

enavir

1400 mg

twice

daily

HIV-

infected

Adults

22.8 4.64 - 2.5 7.7 [1]

Fosampr

enavir

700 mg

twice

daily +

Ritonavir

100 mg

twice

daily

HIV-

infected

Adults

79.2

(median)

6.08

(median)
- 1.5-2.0 - [7]

Fosampr

enavir

1400 mg

once

daily +

Ritonavir

200 mg

once

daily

HIV-

infected

Adults

-
7.24

(median)
- - - [7]

Fosampr

enavir 30

mg/kg

twice

daily

HIV-

infected

Children

(2 to <6

years)

Higher

than

adults on

1400 mg

BID

Higher

than

adults on

1400 mg

BID

Higher

than

adults on

1400 mg

BID

- - [8]

Fosampr

enavir/Rit

onavir

23/3

HIV-

infected

Children

~50%

higher

than

adults on

~50%

higher

than

adults on

~50%

higher

than

adults on

- - [8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://clinicaltrials.gov/study/NCT04383262
https://pubmed.ncbi.nlm.nih.gov/16418700/
https://pubmed.ncbi.nlm.nih.gov/16418700/
https://ijbpas.com/pdf/2021/September/MS_IJBPAS_2021_SEPT_SPCL_1058.pdf
https://ijbpas.com/pdf/2021/September/MS_IJBPAS_2021_SEPT_SPCL_1058.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mg/kg

twice

daily

(2 to <6

years)

700/100

mg BID

700/100

mg BID

700/100

mg BID

Table 1: Pharmacokinetic Parameters of Amprenavir Following Fosamprenavir Administration

in Various Dosing Regimens. AUC: Area under the concentration-time curve; Cmax: Maximum

plasma concentration; Cmin: Minimum plasma concentration; Tmax: Time to reach Cmax; T½:

Elimination half-life.

Metabolism of Fosamprenavir and Amprenavir
The metabolic cascade begins with the dephosphorylation of fosamprenavir to amprenavir,

followed by hepatic metabolism of amprenavir.

Fosamprenavir Amprenavir (Active)

  Intestinal
  Alkaline Phosphatase Oxidized Metabolites

(Tetrahydrofuran and Aniline Moieties)
  Hepatic CYP3A4

Glucuronide Conjugates  Glucuronidation

Fecal Excretion

Click to download full resolution via product page

Figure 1: Metabolic pathway of fosamprenavir.

Experimental Protocols
Pharmacokinetic Studies in Healthy Volunteers and HIV-
Infected Patients
Study Design: Pharmacokinetic parameters of fosamprenavir and its active metabolite,

amprenavir, have been characterized in numerous clinical trials involving both healthy

volunteers and HIV-1 infected patients. These studies are typically open-label, single- or

multiple-dose, and often include crossover designs to compare different formulations or the

effect of food.[2]
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Subject Population: Inclusion criteria for these studies typically involve healthy, non-smoking

adults with no clinically significant abnormalities in medical history, physical examination, or

laboratory tests. For patient studies, HIV-1 infected individuals, both antiretroviral-naïve and

experienced, are enrolled. Exclusion criteria often include pregnancy, breastfeeding, significant

renal or hepatic impairment (unless it is a specific focus of the study), and the use of

concomitant medications known to interact with CYP3A4.

Sample Collection: Blood samples for pharmacokinetic analysis are typically collected at pre-

dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Methods
Sample Preparation: The determination of fosamprenavir and amprenavir in plasma samples

generally involves a protein precipitation or liquid-liquid extraction step. A common method for

amprenavir analysis involves liquid-liquid extraction with an organic solvent such as ethyl

acetate.[9] The organic layer is then evaporated to dryness and the residue is reconstituted in

the mobile phase for analysis.

Chromatographic and Detection Methods: High-performance liquid chromatography (HPLC)

coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) are the most common

analytical techniques for the quantification of fosamprenavir and amprenavir in biological

matrices.

HPLC-UV: Reversed-phase HPLC with a C18 column is frequently used. The mobile phase

typically consists of an aqueous buffer and an organic modifier like acetonitrile. UV detection

is performed at a specific wavelength.

LC-MS/MS: This method offers higher sensitivity and selectivity. A C18 column is also

commonly employed. The mobile phase is often a mixture of acetonitrile or methanol with an

aqueous solution containing a modifier like formic acid to enhance ionization. Detection is

achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode,

which allows for the specific detection of the parent and product ions of the analytes.[3][8][9]
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Figure 2: General experimental workflow for a fosamprenavir pharmacokinetic study.
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Drug-Drug Interactions
Given that amprenavir is a substrate, inhibitor, and inducer of CYP3A4, there is a high potential

for drug-drug interactions.

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole,

ritonavir) can significantly increase plasma concentrations of amprenavir, potentially leading

to increased toxicity. The interaction with ritonavir is clinically utilized to "boost" amprenavir

levels, allowing for lower or less frequent dosing of fosamprenavir.

CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers (e.g., rifampin, St.

John's Wort) can decrease amprenavir concentrations, potentially leading to a loss of

virologic response and the development of resistance.

Drugs Metabolized by CYP3A4: As a CYP3A4 inhibitor, fosamprenavir can increase the

plasma concentrations of co-administered drugs that are substrates for this enzyme. This

can be particularly critical for drugs with a narrow therapeutic index.

Conclusion
Fosamprenavir is a well-characterized antiretroviral agent with a predictable pharmacokinetic

profile centered around its rapid and extensive conversion to amprenavir. A thorough

understanding of its absorption, distribution, metabolism via CYP3A4, and excretion is

paramount for its safe and effective use. The significant potential for drug-drug interactions

necessitates careful consideration of concomitant medications. The data and methodologies

presented in this guide provide a solid foundation for further research and clinical application of

fosamprenavir in the management of HIV-1 infection.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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